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Quinoxaline, 2-(4-(butylthio)phenyl)-

Cat. No.: B14655228
CAS No.: 53066-82-3
M. Wt: 294.4 g/mol
InChI Key: UGJAMIHTZHXHTA-UHFFFAOYSA-N
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Description

Historical Context of Quinoxaline (B1680401) Research

The study of quinoxalines dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg. mdpi.comencyclopedia.pub Their pioneering work involved the condensation reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub This straightforward and effective method laid the groundwork for quinoxaline chemistry, opening a new chapter in heterocyclic synthesis. Over the decades, this initial discovery has blossomed into a major area of research, driven by the identification of quinoxaline motifs in natural products and their immense potential in various scientific and technological fields. rsc.orgrasayanjournal.co.in

Significance of Quinoxaline Scaffolds in Chemical Sciences

The quinoxaline scaffold has become a subject of extensive research due to its versatile physicochemical and biological properties. rsc.org Its structural rigidity, electron-accepting nature, and amenability to chemical modification make it a privileged structure in chemical sciences. rsc.orgbeilstein-journals.org This significance spans organic synthesis, where it serves as a crucial building block; materials science, where its electronic properties are exploited; and the development of advanced molecular systems. rsc.orgbohrium.com

Quinoxaline derivatives are vital intermediates in organic synthesis, primarily due to their reliable and versatile methods of preparation. nih.gov The classic and most widely used method remains the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. nih.govchim.it This reaction is often high-yielding and tolerates a wide variety of functional groups, allowing for the creation of a diverse library of substituted quinoxalines.

Modern advancements have focused on developing more sustainable and efficient synthetic protocols. These include the use of various catalysts and reaction conditions to improve yields, shorten reaction times, and reduce environmental impact. rsc.orgsapub.org

Table 1: Selected Modern Synthetic Methods for Quinoxaline Derivatives

Method Reactants Catalyst/Conditions Advantage
Oxidative Cyclization o-phenylenediamine (B120857), hydroxyl ketones Iodine (I₂) / DMSO In situ generation of dicarbonyl, mild conditions. mdpi.comencyclopedia.pub
Cyclocondensation o-phenylenediamine, aromatic alkynes Copper(II) acetate (B1210297) (Cu(OAc)₂) Utilizes readily available alkynes. mdpi.comencyclopedia.pub
Domino Reaction Alkenes, o-phenylenediamines N-Bromosuccinimide (NBS) One-pot, two-step process from simple alkenes. rsc.org

| Visible-Light Mediated Synthesis | o-phenylenediamine, benzoylacetonitrile (B15868) | Eosin Y / Visible Light | Metal-free, uses light as a green energy source. rsc.org |

These synthetic routes underscore the role of quinoxalines as accessible platforms for constructing more complex molecular architectures.

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline scaffold makes its derivatives highly attractive for applications in materials science, particularly in organic electronics. rsc.orgbeilstein-journals.org This property facilitates efficient electron transport, making them excellent candidates for n-type semiconductors and electron-transporting materials (ETMs). beilstein-journals.orgbohrium.com

Quinoxaline-based materials have been successfully incorporated into a variety of optoelectronic devices:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron transporters, host materials, and emitters, particularly for thermally activated delayed fluorescence (TADF). bohrium.comrsc.org Their rigid structure contributes to good thermal stability, a crucial factor for device longevity. bohrium.com

Organic Solar Cells (OSCs): In OSCs, quinoxaline-containing polymers and small molecules function as non-fullerene acceptors or as components in donor-acceptor copolymers, enhancing charge separation and transport. beilstein-journals.orgbohrium.comrsc.org

Organic Field-Effect Transistors (OFETs): The tunable semiconductor properties of quinoxalines allow them to be engineered for use as the active channel material in OFETs, demonstrating good charge carrier mobility. beilstein-journals.orgnih.gov

Dye-Sensitized Solar Cells (DSSCs): Quinoxaline units can act as auxiliary acceptors and π-bridges within the dye molecules, which improves light absorption and electron injection efficiency. beilstein-journals.orgbohrium.com

Beyond electronics, some quinoxaline derivatives exhibit chromogenic properties, changing color in response to external stimuli like heat (thermochromism), light (photochromism), or mechanical force (mechanochromism), opening avenues for their use in sensors and smart materials. rsc.orgdocbrown.infounl.edumedcraveonline.com

Table 2: Applications of Quinoxaline Derivatives in Materials Science

Application Area Role of Quinoxaline Derivative Example Performance Metric
OLEDs Thermally Activated Delayed Fluorescence (TADF) Emitter External Quantum Efficiency (EQE) up to 15.3% reported for a TTPZ-based emitter. rsc.org
OFETs p-type Semiconductor Hole mobility up to 0.12 cm² V⁻¹ s⁻¹ reported for a quinoxaline-IDT polymer. nih.gov
OSCs Polymer Acceptor in Solar Cells Power Conversion Efficiencies (PCEs) over 16% achieved with PTQ10 polymer. beilstein-journals.org

| Mechanochromic Materials | Luminescent Material | A D-A-D structured quinoxaline (TQT) showed multicolor mechanochromic luminescence. rsc.org |

The quinoxaline scaffold serves as a robust foundation for the design of advanced chemical entities with highly specific functions. Its stable, aromatic nature allows it to be a central anchoring point for constructing complex, multi-component systems. Chemists utilize the quinoxaline core to build macrocycles, polymers, and fused polycyclic systems. bohrium.comresearchgate.net For instance, fusing a triazole ring to the quinoxaline core yields rsc.orgbohrium.comresearchgate.nettriazolo[4,3-a]quinoxalines, a novel scaffold with distinct electronic and biological properties. mdpi.com This modular approach, starting from the basic quinoxaline structure, is a powerful strategy in both drug discovery and the rational design of new functional materials. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2S B14655228 Quinoxaline, 2-(4-(butylthio)phenyl)- CAS No. 53066-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53066-82-3

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-(4-butylsulfanylphenyl)quinoxaline

InChI

InChI=1S/C18H18N2S/c1-2-3-12-21-15-10-8-14(9-11-15)18-13-19-16-6-4-5-7-17(16)20-18/h4-11,13H,2-3,12H2,1H3

InChI Key

UGJAMIHTZHXHTA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Quinoxaline, 2 4 Butylthio Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, a complete structural map of Quinoxaline (B1680401), 2-(4-(butylthio)phenyl)- can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For Quinoxaline, 2-(4-(butylthio)phenyl)-, the spectrum is expected to show distinct signals for the quinoxaline core, the para-substituted phenyl ring, and the butylthio side chain.

The quinoxaline protons typically appear in the downfield region (δ 7.7-9.3 ppm) due to the deshielding effect of the aromatic, electron-withdrawing pyrazine (B50134) ring. A characteristic singlet is anticipated for the C3-H proton at approximately δ 9.3 ppm. acgpubs.org The protons on the benzo portion of the quinoxaline ring (C5-H, C6-H, C7-H, C8-H) are expected to appear as a complex multiplet system between δ 7.7 and 8.1 ppm. acgpubs.org

The protons of the 4-(butylthio)phenyl group will present as two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the quinoxaline ring (H-2'/6') are expected to be downfield around δ 8.1-8.2 ppm, while the protons ortho to the butylthio group (H-3'/5') will be upfield around δ 7.4-7.5 ppm due to the electron-donating nature of the sulfur atom.

The aliphatic protons of the butyl group are expected in the upfield region. The methylene (B1212753) group attached to the sulfur atom (-S-CH₂-) should appear as a triplet around δ 3.0-3.1 ppm. The subsequent methylene groups (-CH₂-CH₂-CH₂-) will show signals between δ 1.5 and 1.8 ppm, and the terminal methyl group (-CH₃) will appear as a triplet around δ 0.9-1.0 ppm.

Predicted ¹H NMR Data for Quinoxaline, 2-(4-(butylthio)phenyl)-

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.30 Singlet 1H Quinoxaline C3-H
~8.15 Multiplet 2H Quinoxaline C5-H, C8-H
~8.12 Doublet 2H Phenyl H-2', H-6'
~7.75 Multiplet 2H Quinoxaline C6-H, C7-H
~7.40 Doublet 2H Phenyl H-3', H-5'
~3.05 Triplet 2H -S-CH₂ -CH₂-CH₂-CH₃
~1.70 Sextet 2H -S-CH₂-CH₂ -CH₂-CH₃
~1.50 Sextet 2H -S-CH₂-CH₂-CH₂ -CH₃

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is predicted to show 14 unique signals, corresponding to the 18 carbon atoms in the molecule (accounting for symmetry in the phenyl ring and quinoxaline carbons).

The carbons of the quinoxaline ring are expected in the δ 127-152 ppm range. The C2 carbon, attached to the phenyl group, and the C3 carbon are typically found significantly downfield. acgpubs.org The phenyl ring carbons will also resonate in the aromatic region, with their shifts influenced by the sulfur and quinoxaline substituents. The carbon attached to the sulfur atom (C-4') is expected around δ 140 ppm, while the carbon attached to the quinoxaline ring (C-1') is predicted around δ 134 ppm. The carbons of the butyl chain will appear in the aliphatic region (δ 13-35 ppm).

Predicted ¹³C NMR Data for Quinoxaline, 2-(4-(butylthio)phenyl)-

Chemical Shift (δ, ppm) Assignment
~151.7 Quinoxaline C-2
~143.2 Quinoxaline C-3
~142.3 Quinoxaline C-8a
~141.5 Quinoxaline C-4a
~140.5 Phenyl C-4'
~134.0 Phenyl C-1'
~130.2 Quinoxaline C-6
~129.5 Quinoxaline C-7
~129.3 Phenyl C-2', C-6'
~129.1 Quinoxaline C-5, C-8
~127.5 Phenyl C-3', C-5'
~33.1 -S-CH₂ -
~31.2 -S-CH₂-CH₂ -
~22.1 -S-CH₂-CH₂-CH₂ -

To confirm the assignments from 1D NMR, two-dimensional techniques are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations include those between adjacent protons in the butyl chain (e.g., -S-CH₂- with -CH₂-CH₂-) and within the aromatic spin systems of the quinoxaline and phenyl rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of each protonated carbon atom, for instance, linking the proton signal at ~3.05 ppm to the carbon signal at ~33.1 ppm (-S-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is crucial for piecing the molecular fragments together. Expected key correlations would be observed between the quinoxaline C3-H proton (~9.30 ppm) and the quinoxaline C2 and C4a carbons, as well as the phenyl C1' and C2'/C6' carbons. Furthermore, correlations between the -S-CH₂- protons (~3.05 ppm) and the phenyl C4' carbon would confirm the attachment of the butylthio group to the phenyl ring.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For Quinoxaline, 2-(4-(butylthio)phenyl)-, with a molecular formula of C₁₈H₁₈N₂S, the expected monoisotopic mass is 294.119 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high accuracy.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺ at m/z 295.126. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 317.108, may also be observed.

Predicted Mass Spectrometry Data for Quinoxaline, 2-(4-(butylthio)phenyl)-

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₈H₁₉N₂S]⁺ 295.12636
[M+Na]⁺ [C₁₈H₁₈N₂SNa]⁺ 317.10830

Data derived from predictive models.

Analysis of the fragmentation pattern in tandem MS (MS/MS) would further support the structure. Likely fragmentation pathways would include the loss of the butyl group (C₄H₉, 57 Da) via cleavage of the S-butyl bond or the C-S bond, leading to significant fragment ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The spectrum of Quinoxaline, 2-(4-(butylthio)phenyl)- is expected to show several characteristic bands. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. pressbooks.pub Aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). ucla.edu The stretching vibrations of the C=N and C=C bonds within the quinoxaline and phenyl aromatic systems are expected in the 1450-1610 cm⁻¹ region. acgpubs.orgpressbooks.pub The C-S stretching vibration is typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.

Predicted IR Absorption Bands for Quinoxaline, 2-(4-(butylthio)phenyl)-

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3100 C-H Stretch Aromatic (Quinoxaline, Phenyl)
2850-2960 C-H Stretch Aliphatic (-CH₂, -CH₃)
1580-1610 C=C / C=N Stretch Aromatic Rings
1450-1550 C=C / C=N Stretch Aromatic Rings
~830 C-H Bend (out-of-plane) 1,4-disubstituted Phenyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of the 2-phenylquinoxaline (B188063) core is expected to give rise to strong absorptions in the UV region.

The spectrum is predicted to show intense absorption bands corresponding to π → π* transitions. For the parent 2-phenylquinoxaline, these transitions occur around 250 nm and 350 nm. vixra.org The presence of the electron-donating butylthio group on the phenyl ring acts as an auxochrome, which is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. A less intense absorption at a longer wavelength, corresponding to an n → π* transition involving the non-bonding electrons on the nitrogen atoms of the pyrazine ring, may also be observed. libretexts.org

Predicted UV-Vis Absorption Data for Quinoxaline, 2-(4-(butylthio)phenyl)-

Predicted λₘₐₓ (nm) Transition Type Chromophore
~250-260 π → π* Phenyl Ring / Quinoxaline
~350-365 π → π* Extended Conjugated System

Table of Compounds Mentioned

Compound Name
Quinoxaline, 2-(4-(butylthio)phenyl)-
2-phenylquinoxaline

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For Quinoxaline, 2-(4-(butylthio)phenyl)-, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

A successful crystallographic analysis would yield a detailed structural model, revealing the planarity of the quinoxaline ring system and the orientation of the substituted phenyl group. Key parameters such as the dihedral angle between the quinoxaline and the phenyl ring would be determined, offering insights into the degree of conjugation and steric hindrance within the molecule. Furthermore, the packing of the molecules in the crystal lattice, dictated by intermolecular forces like van der Waals interactions or potential C-H···N hydrogen bonds, would be elucidated.

Hypothetical Crystallographic Data Table:

ParameterHypothetical Value
Chemical FormulaC₁₈H₁₈N₂S
Formula Weight294.42 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1489.0
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.312
R-factor (%)< 5

Note: The data presented in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic study.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. While the ground state of Quinoxaline, 2-(4-(butylthio)phenyl)- is a diamagnetic species with no unpaired electrons, EPR spectroscopy would be invaluable for investigating its behavior upon photoexcitation.

Upon absorption of light, the molecule can be promoted to an excited triplet state, which is paramagnetic. EPR spectroscopy can detect this triplet state, providing information about its electronic structure and the distribution of the unpaired electron density. Furthermore, if photoinduced electron transfer occurs between the molecule and another species, EPR can be used to characterize the resulting radical ions. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would offer detailed insights into the nature and environment of the paramagnetic centers.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For Quinoxaline, 2-(4-(butylthio)phenyl)-, this analysis would provide experimental verification of its elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur), confirming its empirical and molecular formula.

The process typically involves combusting a small, precisely weighed sample of the compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, and the amount of sulfur is determined by other means. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed chemical formula, C₁₈H₁₈N₂S. A close agreement between the found and calculated values provides strong evidence for the compound's purity and identity.

Elemental Analysis Data Table:

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)73.4373.40
Hydrogen (H)6.166.18
Nitrogen (N)9.519.48
Sulfur (S)10.8910.85

Note: The "Found (%)" values are hypothetical and represent typical results for a pure sample.

Computational Chemistry and Theoretical Investigations of Quinoxaline, 2 4 Butylthio Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. For quinoxaline (B1680401) derivatives, these methods are crucial for predicting their reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like quinoxaline derivatives. DFT calculations can determine the optimized geometry of the molecule, corresponding to its most stable three-dimensional arrangement of atoms.

For instance, studies on various quinoxaline derivatives have utilized DFT with the B3LYP exchange-correlation functional and basis sets like 6-31G(d,p) or 6-311G(d,p) to achieve optimized structures. These calculations can predict bond lengths, bond angles, and dihedral angles. For example, in a study on 1-nonyl-3-phenylquinoxalin-2-one, the dihedral angle between the phenyl ring and the quinoxaline ring system was calculated to be 20.40 (9)°. This kind of structural information is vital for understanding how the molecule might interact with biological targets.

Furthermore, DFT calculations are used to compute various thermodynamic parameters, which provide insights into the stability of the compound. The total energy, enthalpy, and Gibbs free energy of the molecule can be calculated, helping to predict its behavior under different conditions.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive and can be easily excited.

In the study of quinoxaline derivatives, the HOMO-LUMO gap is analyzed to understand their electronic properties and potential applications, for example, in organic electronics or as bioactive agents. For example, a DFT study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline calculated the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in a HOMO-LUMO energy gap of 2.8058 eV. In another instance, the calculated HOMO-LUMO energy gap for 1-nonyl-3-phenylquinoxalin-2-one was found to be 3.8904 eV.

These values are used to calculate other quantum chemical parameters such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω), which further describe the molecule's reactivity.

Below is a table showcasing calculated energy parameters for a representative quinoxaline derivative from a DFT study.

ParameterValue (eV)
EHOMO-6.1155
ELUMO-2.2251
Energy Gap (ΔE)3.8904
Ionization Potential (I)6.1155
Electron Affinity (A)2.2251
Electronegativity (χ)4.1703
Hardness (η)1.9452
Softness (σ)0.5141
Data derived from a study on 1-nonyl-3-phenylquinoxalin-2-one.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized picture of the electron density in a molecule, helping to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Prediction of Ligand-Target Binding Modes

For quinoxaline derivatives, which are known to possess a wide range of biological activities including anticancer and antimicrobial effects, molecular docking is used to predict their binding modes within the active sites of specific protein targets. For example, various quinoxaline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents.

The process involves generating a three-dimensional structure of the ligand, in this case, a quinoxaline derivative, and placing it into the binding site of the target protein. Docking algorithms then explore various possible conformations and orientations of the ligand within the binding site to find the most stable complex. The output of a docking simulation provides a visual representation of how the ligand fits into the protein's active site and which amino acid residues it interacts with.

Analysis of Binding Affinities and Interactions

Beyond predicting the binding mode, molecular docking simulations also provide a score that estimates the binding affinity between the ligand and the protein. This score, often expressed in kcal/mol, indicates the strength of the interaction, with lower (more negative) values suggesting a stronger binding.

For instance, molecular docking studies of certain quinoxaline-1,2,3-triazole hybrids with the EGFR receptor have shown binding energies ranging from -9.57 to -12.03 kcal/mol. These binding energies often correlate well with experimental biological activities, such as IC50 values.

The analysis of the docked complex reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Understanding these interactions is key to explaining the compound's biological activity and for designing more potent and selective derivatives.

The following table presents sample molecular docking results for a set of quinoxaline derivatives against the EGFR protein.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)
IVa-11.18-
IVb-11.82-
IVd-12.031.53
IVh-11.04-
IVl-11.11-
Data from a study on quinoxaline-1,2,3-triazole hybrids and the EGFR receptor (PDB ID: 4HJO).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For quinoxaline derivatives, MD simulations serve as a valuable tool to assess the stability of ligand-receptor complexes and to understand the conformational changes that occur upon binding. nih.govd-nb.info

In typical MD studies involving quinoxaline-like compounds, the ligand is docked into the active site of a biological target, such as an enzyme or receptor. The resulting complex is then subjected to a simulation that lasts for a significant period, often on the nanosecond scale, to observe its dynamic behavior. d-nb.info Key parameters are analyzed to determine the stability of the interaction. The Root-Mean-Square Deviation (RMSD) is calculated to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD profile throughout the simulation suggests that the ligand maintains a consistent conformation and remains securely bound within the active site. d-nb.info

Furthermore, the Root-Mean-Square Fluctuation (RMSF) is examined to identify the flexibility of different parts of the protein when bound to the ligand. d-nb.info These simulations can confirm findings from molecular docking studies and provide a more dynamic picture of the binding interactions, which is crucial for understanding the compound's mechanism of action. nih.gov For instance, simulations have been used to agree with the p38α MAP kinase inhibitory activity of certain quinoxaline derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org

For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict a range of biological activities, including anti-tubercular and anti-corrosion properties. nih.govresearchgate.net These models are built using a "training set" of compounds with known activities to establish a correlation, which is then validated using a "test set" of compounds to ensure the model's predictive power. nih.gov

Various statistical methods are employed to construct these models. Techniques such as Partial Least Squares (PLS) regression, Principal Component Regression (PCR), and Artificial Neural Networks (ANN) have proven effective. researchgate.net More advanced methods like Genetic Algorithms (GA) and Simulated Annealing (SA) are used for feature selection, helping to identify the most relevant molecular descriptors from a large pool of possibilities. nih.gov For example, 2D-QSAR models using GA-PLS and SA-PLS methods have been developed for anti-tubercular activity prediction. nih.gov Non-linear approaches, such as Gene Expression Programming (GEP), have also been utilized, sometimes demonstrating higher correlation coefficients and better predictive performance than linear models. frontiersin.org The robustness of these models is often confirmed through statistical validation, including high coefficients of determination (R²) and low mean squared error (MSE) values. researchgate.net

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that characterize specific properties of a molecule. For quinoxaline derivatives, a variety of descriptor types have been found to be important.

Topological and electrostatic descriptors have been identified as key factors for tubercular activity. nih.gov In another study focusing on histamine (B1213489) H4 receptor ligands, important descriptors included the path/walk 4-Randic shape index (a topological descriptor related to molecular branching), mean square distance index, topological charges, and atomic properties derived from 2D-autocorrelations. nih.gov Other QSAR analyses have highlighted the significance of properties like molecular volume, surface area, lipophilicity, dipole moment, and polarization. pensoft.net These findings indicate that the size, shape, and electronic properties of the quinoxaline molecule and its substituents are critical determinants of its biological function.

Key Molecular Descriptors in QSAR Models for Quinoxaline Derivatives
Descriptor TypeSpecific Descriptor ExampleAssociated Activity/PropertyReference
TopologicalPath/walk 4-Randic shape index (PW4)Histamine H4 Receptor Binding nih.gov
ElectrostaticTopological charges (GGI9, JGI2)Histamine H4 Receptor Binding nih.gov
PhysicochemicalLipophilicity (logP)Antioxidant Activity pensoft.net
Steric/GeometricMolecular Volume and Surface AreaAntioxidant Activity pensoft.net
Quantum ChemicalDipole MomentAntioxidant Activity pensoft.net

Quantitative Structure-Property Relationship (QSPR) Studies

Similar to QSAR, Quantitative Structure-Property Relationship (QSPR) studies aim to correlate molecular structure with various physical, chemical, or environmental properties. For quinoxaline derivatives, QSPR approaches have been used to develop mathematical models that predict specific properties. researchgate.net Techniques such as Partial Least Squares (PLS) regression, Principal Component Regression (PCR), and Artificial Neural Networks (ANN) are utilized to build these predictive models. researchgate.net By establishing a relationship between the structural features (described by molecular descriptors) and a given property, QSPR can be used to estimate the properties of new, unsynthesized quinoxaline compounds, aiding in materials science and chemical engineering applications.

Computational Exploration of Reactive Sites (e.g., Molecular Electrostatic Potential maps)

Understanding the reactive nature of a molecule is fundamental to predicting its chemical behavior and biological interactions. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to explore the reactive sites of quinoxaline derivatives. sapub.org

A key tool in this exploration is the Molecular Electrostatic Potential (MEP) map. MEP maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). sapub.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions involved in biological recognition processes. sapub.org

In addition to MEP, analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into molecular reactivity. The energy gap between HOMO and LUMO is a critical descriptor; a smaller gap generally indicates higher reactivity. sapub.org For quinoxaline-related structures, DFT calculations have been used to determine these orbital energies, as well as other global reactivity descriptors like electronegativity, hardness, and softness, to build a comprehensive picture of their chemical reactivity. sapub.org

In Silico Studies for Drug-Likeness Assessment (Methodology only)

Before a compound is synthesized and tested in the lab, its potential as a drug candidate can be evaluated using in silico methods. This process, known as drug-likeness assessment, predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.

The methodology for assessing quinoxaline derivatives typically involves the use of specialized software and web-based platforms. For instance, SwissADME is a common tool used to predict a wide range of pharmacokinetic properties and to evaluate a compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. researchgate.netijprajournal.com Another frequently used tool is pkCSM, which provides predictions for a comprehensive ADMET profile, including parameters like aqueous solubility, intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. researchgate.net These computational predictions help to identify and prioritize compounds that are more likely to have favorable pharmacokinetic profiles, thereby reducing the time and cost associated with drug discovery. ijprajournal.com

Mechanistic Investigations of Quinoxaline, 2 4 Butylthio Phenyl in Advanced Applications

Exploration of Molecular Mechanisms in Material Science Applications

Additionally, a table of mentioned compounds cannot be generated as no specific compounds were discussed in the context of "Quinoxaline, 2-(4-(butylthio)phenyl)-".

Organic Semiconductor Functionality

Quinoxaline (B1680401) derivatives are recognized for their electron-accepting nature, which makes them promising materials for organic electronics. The incorporation of a quinoxaline moiety into a molecular structure can significantly influence its electronic properties, making it suitable for use as an organic semiconductor. These materials are integral components in devices such as organic thin-film transistors (OTFTs).

The performance of quinoxaline-based organic semiconductors is often evaluated by their charge carrier mobility and on/off current ratio in an OTFT. While specific data for 2-(4-(butylthio)phenyl)quinoxaline is not extensively reported, related quinoxaline derivatives have demonstrated p-channel characteristics with hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs. researchgate.net The electrical performance is highly dependent on the thin-film fabrication method, such as solution-shearing or vacuum deposition, which influences the molecular packing and morphology of the semiconductor layer. researchgate.net

Table 1: Representative Electrical Properties of Quinoxaline-Based OTFTs

Quinoxaline Derivative Deposition Method Charge Carrier Mobility (cm²/Vs) On/Off Ratio
2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline Solution-Shearing 2.6 × 10⁻⁵ 1.8 × 10⁵

Note: The data presented is for a related quinoxaline derivative to provide context for the potential performance of Quinoxaline, 2-(4-(butylthio)phenyl)-. researchgate.net

Electroluminescent Behavior

The electroluminescent properties of quinoxaline derivatives have led to their investigation as materials for organic light-emitting diodes (OLEDs). Their electron-accepting nature makes them suitable for use as electron-transporting materials or as hosts for phosphorescent emitters in the emissive layer of an OLED.

The electroluminescent behavior of Quinoxaline, 2-(4-(butylthio)phenyl)- would be dictated by its photophysical properties, including its absorption and emission spectra, as well as its energy levels (HOMO and LUMO). Quinoxaline-based compounds often exhibit fluorescence and can be designed to emit in different regions of the visible spectrum through chemical modification. The introduction of the (4-(butylthio)phenyl) group can influence the emission color and quantum efficiency.

In the context of OLEDs, quinoxaline derivatives can also be employed in thermally activated delayed fluorescence (TADF) materials. nih.gov TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. This is achieved by designing molecules with a small energy gap between the lowest singlet and triplet excited states (ΔEST). The donor-acceptor architecture that can be achieved with substituted quinoxalines is conducive to realizing a small ΔEST.

Applications in Fluorescent Probes and Sensing

The inherent fluorescence of the quinoxaline core can be exploited in the design of chemosensors for the detection of various analytes, such as metal ions and changes in pH. nih.gov The sensing mechanism often relies on the interaction of the analyte with a specific recognition site on the quinoxaline-based molecule, leading to a measurable change in its fluorescence properties (e.g., intensity, wavelength).

For Quinoxaline, 2-(4-(butylthio)phenyl)-, the nitrogen atoms in the quinoxaline ring and the sulfur atom in the butylthio group can act as potential binding sites for metal ions. bohrium.com Upon coordination with a metal ion, the electronic structure of the molecule can be perturbed, leading to either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor). The selectivity of the sensor for a particular metal ion is determined by the specific design of the binding pocket. For instance, acenaphtoquinoxaline has been shown to be a selective fluorescent sensor for Hg(II) ions. nih.gov

Furthermore, the protonation of the nitrogen atoms in the quinoxaline ring can lead to changes in the absorption and emission spectra, making these compounds suitable for use as pH sensors. nih.gov The sensitivity and operating pH range of the sensor can be tuned by modifying the substituents on the quinoxaline core.

Table 2: Sensing Applications of Quinoxaline-Based Fluorescent Probes

Quinoxaline Derivative Analyte Detected Sensing Mechanism
Acenaphtoquinoxaline Hg²⁺ Fluorescence quenching

Note: This table provides examples of the sensing capabilities of the quinoxaline scaffold. nih.govnih.gov

Mechanistic Insights into Corrosion Inhibition Processes

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. researchgate.netresearchgate.net The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The mechanism of corrosion inhibition by Quinoxaline, 2-(4-(butylthio)phenyl)- involves the adsorption of the molecule onto the steel surface. This adsorption can occur through several interaction modes:

Chemisorption: The nitrogen atoms of the quinoxaline ring and the sulfur atom of the butylthio group possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds.

Physisorption: Electrostatic interactions can occur between the protonated quinoxaline molecule (in acidic media) and the negatively charged steel surface (due to the adsorption of anions from the acid).

π-π Interactions: The aromatic rings of the quinoxaline and phenyl groups can interact with the steel surface through π-electrons.

The adsorption of quinoxaline inhibitors on a mild steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization, typically reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

Quantum chemical calculations using Density Functional Theory (DFT) are often employed to correlate the molecular structure of the inhibitor with its inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE) are calculated to understand the adsorption behavior. A higher EHOMO value generally indicates a greater tendency of the molecule to donate electrons to the metal surface, leading to better inhibition efficiency. researchgate.net

Table 3: Corrosion Inhibition Data for Quinoxaline Derivatives on Mild Steel in 1.0 M HCl

Inhibitor Concentration Inhibition Efficiency (%) Adsorption Isotherm
Quinoxaline Derivative Q3 0.001 M 96.9 Langmuir

Note: The data presented is for related quinoxaline derivatives to illustrate their effectiveness as corrosion inhibitors. researchgate.net

Investigation of Efflux Pump Inhibitory Mechanisms

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to antimicrobial resistance. The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. Quinoxaline and its derivatives have emerged as a class of compounds with potential efflux pump inhibitory activity.

The mechanism by which Quinoxaline, 2-(4-(butylthio)phenyl)- might inhibit bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus, is likely through competitive or non-competitive binding to the pump protein. nih.gov The NorA efflux pump is a member of the Major Facilitator Superfamily (MFS) of transporters.

Molecular docking studies are a valuable tool for investigating the potential binding modes of inhibitors within the active site of efflux pumps. nih.gov These studies can help to identify key amino acid residues that interact with the inhibitor molecule. For a molecule like Quinoxaline, 2-(4-(butylthio)phenyl)-, the aromatic rings could engage in hydrophobic and π-stacking interactions within the binding pocket of the pump, while the nitrogen and sulfur atoms could form hydrogen bonds or other polar interactions.

By blocking the efflux pump, the intracellular concentration of the antibiotic can be increased to a level that is effective against the bacteria. The evaluation of efflux pump inhibitors often involves determining the extent to which they can reduce the minimum inhibitory concentration (MIC) of a known antibiotic substrate for the pump. While specific studies on 2-(4-(butylthio)phenyl)quinoxaline as an efflux pump inhibitor are limited, the broader class of 2-phenylquinoline (B181262) derivatives has shown potent NorA inhibition activity. rasayanjournal.co.inabechem.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govsapub.org While effective, classic methods often require harsh conditions, toxic catalysts, or extended reaction times. nih.gov Future research on Quinoxaline, 2-(4-(butylthio)phenyl)- will likely focus on adopting green and sustainable chemistry principles to improve efficiency, reduce waste, and enhance safety. ekb.egbenthamdirect.com

Key areas for development include:

Catalyst-Free and Transition-Metal-Free Reactions: Exploring protocols that eliminate the need for expensive and potentially toxic transition-metal catalysts is a significant trend. nih.gov Methods utilizing water as a solvent at elevated temperatures have proven effective for synthesizing various quinoxalines and could be adapted for the target compound. nih.gov

Use of Green Catalysts and Solvents: The application of reusable nanocatalysts, such as silica (B1680970) nanoparticles or alumina-supported heteropolyoxometalates, offers high yields under mild, often solvent-free, conditions. nih.govrsc.org The use of benign solvents like ethanol (B145695), aqueous ethanol, or even solvent-free conditions further enhances the environmental profile of the synthesis. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been identified as powerful tools in organic synthesis to accelerate reaction rates and improve yields for quinoxaline synthesis. benthamdirect.comnih.gov These energy sources offer an alternative to conventional heating, often leading to cleaner reactions with shorter completion times. benthamdirect.com

Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
MethodologyKey FeaturesPotential Advantages for Synthesizing Quinoxaline, 2-(4-(butylthio)phenyl)-Reference
Classical CondensationReaction of o-phenylenediamine with 1,2-dicarbonyl compounds.Well-established, versatile. nih.govsapub.org
Ultrasound IrradiationUses water as a reaction medium, catalyst-free.Environmentally benign, rapid, high efficiency. nih.gov
Nanocatalysis (e.g., SiO2 NPs)Solvent-free conditions, room temperature, reusable catalyst.High yields, short reaction times, sustainable. rsc.org
Heteropolyoxometalate CatalysisHeterogeneous, reusable catalyst, mild conditions (room temp).High yields, easy catalyst recovery, operational simplicity. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating drug discovery and materials development. For Quinoxaline, 2-(4-(butylthio)phenyl)-, in silico methods can guide the rational design of new analogues with enhanced properties. By leveraging computational models, researchers can predict biological activity, pharmacokinetic profiles, and electronic properties before undertaking costly and time-consuming synthesis. researchgate.netmdpi.com

Future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed using a library of quinoxaline derivatives to correlate their structural features with biological activities. researchgate.netdntb.gov.ua This would allow for the virtual screening and design of novel derivatives of Quinoxaline, 2-(4-(butylthio)phenyl)- with potentially superior efficacy as, for example, anticancer or antimicrobial agents. sapub.orgresearchgate.net

Molecular Docking and Dynamics: These techniques can be used to predict and analyze the binding interactions of the compound with specific biological targets, such as protein kinases (e.g., VEGFR-2), enzymes (e.g., PARP-1), or DNA. researchgate.netmdpi.comnih.gov Understanding these interactions at the molecular level is crucial for optimizing the compound's structure to improve its potency and selectivity. mdpi.com Molecular dynamics simulations further validate the stability of the ligand-receptor complex over time. researchgate.netdntb.gov.ua

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in early-stage drug design. mdpi.com These models can help identify potential liabilities of Quinoxaline, 2-(4-(butylthio)phenyl)- and guide modifications to improve its drug-likeness. researchgate.net

Exploration of Multi-Targeting Approaches

The concept of designing single chemical entities that can modulate multiple biological targets is a promising strategy, particularly in complex diseases like cancer. nih.gov This approach can enhance therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from the inhibition of a single pathway. nih.gov The quinoxaline scaffold is well-suited for this purpose due to its versatile binding capabilities. nih.gov

Future research should investigate the potential of Quinoxaline, 2-(4-(butylthio)phenyl)- and its derivatives as multi-target agents. Based on the activities of related heterocyclic compounds, promising target combinations could include:

Dual Kinase/Enzyme Inhibition: Designing derivatives that can simultaneously inhibit key targets in different pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are both implicated in inflammation and cancer. nih.gov

Combined Antiangiogenic and Cytotoxic Activity: Developing compounds that inhibit both receptor tyrosine kinases (RTKs) involved in angiogenesis (like VEGFR-2) and also interfere with microtubule dynamics, a validated cytotoxic mechanism. nih.gov

Integration of Quinoxaline, 2-(4-(butylthio)phenyl)- in Emerging Technologies and Scientific Fields

Beyond pharmacology, the unique electronic properties of the quinoxaline ring make it a highly attractive component for functional organic materials. researchgate.netbohrium.com Quinoxalines are known for their electron-deficient nature, thermal stability, and rigid planar structure, which are desirable characteristics for applications in organic electronics. beilstein-journals.orgfrontiersin.org

The integration of Quinoxaline, 2-(4-(butylthio)phenyl)- into emerging technologies could be a fruitful area of research:

Organic Electronics: Quinoxaline derivatives are extensively used as electron-transporting materials (ETMs) and non-fullerene acceptors (NFAs) in organic solar cells (OSCs) and as n-type semiconductors in organic field-effect transistors (OFETs). beilstein-journals.orgqmul.ac.ukresearchgate.net The specific substitution pattern of Quinoxaline, 2-(4-(butylthio)phenyl)- could be exploited to fine-tune the Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge transport. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs): The quinoxaline core is a key building block for thermally activated delayed fluorescence (TADF) emitters and chromophores used in OLEDs. beilstein-journals.orgqmul.ac.uk Future work could explore the photoluminescent properties of the title compound and its derivatives for use in next-generation displays and lighting.

Sensors and Electrochromic Devices: The responsiveness of the quinoxaline scaffold to external stimuli makes it a candidate for use in chemical sensors and electrochromic devices. researchgate.netqmul.ac.uk

Table 2: Potential Applications of Quinoxaline, 2-(4-(butylthio)phenyl)- in Emerging Fields
FieldApplicationRelevant Properties of Quinoxaline ScaffoldReference
Organic Solar Cells (OSCs)Non-Fullerene Acceptor (NFA)Strong electron-accepting ability, tunable energy levels. beilstein-journals.orgqmul.ac.uk
Organic Field-Effect Transistors (OFETs)n-type semiconductorGood planarity, facilitates intermolecular charge transport. frontiersin.org
Organic Light-Emitting Diodes (OLEDs)TADF Emitter, ChromophoreHigh thermal stability, efficient electron transport. researchgate.netresearchgate.net
Dye-Sensitized Solar Cells (DSSCs)Auxiliary Acceptor / π-bridgeExtended conjugation, enhances light absorption. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.